- Bicyclic compound used as lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, preparation method and pharmaceutical use, China, , ,
Cas no 950691-52-8 (6-Chloro-5-fluoropyridine-3-carbaldehyde)

950691-52-8 structure
اسم المنتج:6-Chloro-5-fluoropyridine-3-carbaldehyde
كاس عدد:950691-52-8
وسط:C6H3ClFNO
ميغاواط:159.545523881912
MDL:MFCD13189060
CID:834951
PubChem ID:21698194
6-Chloro-5-fluoropyridine-3-carbaldehyde الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 6-Chloro-5-fluoronicotinaldehyde
- 6-chloro-5-fluoropyridine-3-carbaldehyde
- 3-PYRIDINECARBOXALDEHYDE,6-CHLORO-5-FLUORO-
- 6-Chloro-3-fluoronicotinaldehyde
- 6-chloro-5-fluoro-3-Pyridinecarboxaldehyde
- 6-chloro-5-fluoro-3-pyridinecarbaldehyde
- 6-Chloro-5-fluoro-3-pyridinecarboxaldehyde (ACI)
- CS-0045099
- MFCD13189060
- MNOGYCPIVIXHRK-UHFFFAOYSA-N
- DTXSID90617065
- 950691-52-8
- AC-33404
- AKOS016007339
- 2-Chloro-3-fluoropyridine-3-carboxaldehyde
- EN300-195404
- 6-chloro-5-fluoro-3-pyridine carbaldehyde
- DB-024971
- 6-Chloro-5-fluoro-pyridine-3-carbaldehyde
- SY123385
- AB67661
- BS-24663
- SCHEMBL875527
- 6-Chloro-5-fluoropyridine-3-carbaldehyde
-
- MDL: MFCD13189060
- نواة داخلي: 1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H
- مفتاح Inchi: MNOGYCPIVIXHRK-UHFFFAOYSA-N
- ابتسامات: O=CC1C=C(F)C(Cl)=NC=1
حساب السمة
- نوعية دقيقة: 158.98900
- النظائر كتلة واحدة: 158.9887196g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 10
- تدوير ملزمة العد: 1
- تعقيدات: 133
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 30Ų
- إكسلوغ 3: 1.4
الخصائص التجريبية
- كثيف: 1.444
- نقطة الغليان: 235 ºC
- نقطة الوميض: 96 ºC
- بسا: 29.96000
- لوغب: 1.68660
6-Chloro-5-fluoropyridine-3-carbaldehyde الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115739-5g |
6-Chloro-5-fluoronicotinaldehyde |
950691-52-8 | 98% | 5g |
¥3487.00 | 2024-04-24 | |
TRC | C360225-50mg |
6-Chloro-5-fluoropyridine-3-carbaldehyde |
950691-52-8 | 50mg |
$ 150.00 | 2023-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AB253-1g |
6-Chloro-5-fluoropyridine-3-carbaldehyde |
950691-52-8 | 98% | 1g |
1289.0CNY | 2021-08-04 | |
TRC | C360225-100mg |
6-Chloro-5-fluoropyridine-3-carbaldehyde |
950691-52-8 | 100mg |
$ 224.00 | 2023-04-18 | ||
TRC | C360225-250mg |
6-Chloro-5-fluoropyridine-3-carbaldehyde |
950691-52-8 | 250mg |
$ 397.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1219177-1G |
6-chloro-5-fluoro-pyridine-3-carbaldehyde |
950691-52-8 | 97% | 1g |
$110 | 2024-07-21 | |
Chemenu | CM178797-1g |
6-chloro-5-fluoronicotinaldehyde |
950691-52-8 | 95% | 1g |
$400 | 2021-08-05 | |
Chemenu | CM178797-5g |
6-chloro-5-fluoronicotinaldehyde |
950691-52-8 | 95% | 5g |
$609 | 2022-06-09 | |
eNovation Chemicals LLC | D549189-5g |
6-chloro-5-fluoropyridine-3-carbaldehyde |
950691-52-8 | 95% | 5g |
$1600 | 2024-05-24 | |
Enamine | EN300-195404-0.05g |
6-chloro-5-fluoropyridine-3-carbaldehyde |
950691-52-8 | 95% | 0.05g |
$33.0 | 2023-09-17 |
6-Chloro-5-fluoropyridine-3-carbaldehyde طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Silver nitrate Solvents: Ethanol , Water ; 1 h, 100 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
المراجع
- Preparation of spirotricycle compounds as RIPK1 inhibitors for the treatment and prevention of RIPK1-mediated diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 20 min, -78 °C; 30 min, -78 °C
1.2 10 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Water ; -78 °C
1.2 10 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Water ; -78 °C
المراجع
- Preparation of 2-(3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide and 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide derivatives as GPR139 receptor modulators, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Silver nitrate Solvents: Ethanol , Water ; 1 h, 100 °C
المراجع
- Fused imidazopyrimidinones as Lp-LPA2 inhibitors and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
المراجع
- Benzofurans and related compounds as S1P receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and related immune diseases, United States, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 20 min, 0 °C; 30 min, 0 °C
1.2 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Water ; 0 °C; 0 °C → rt
1.2 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Water ; 0 °C; 0 °C → rt
المراجع
- GPR139 receptor modulators, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Acetic acid , Hexamethylenetetramine Solvents: Water ; rt → reflux; 1 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
المراجع
- Benzofurans and related compounds as S1P receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and related immune diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Silver nitrate Solvents: Ethanol , Water ; 1 h, 100 °C
المراجع
- Preparation of novel pyrimidinone and pyridinone compounds as Lp-PLA2 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Silver nitrate Solvents: Acetonitrile , Water ; 1 h, 110 °C
المراجع
- Preparation of tricyclic compounds as Lp-PLA2 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 10 min, -78 °C
1.2 -78 °C; 1 h, -78 °C → rt
1.2 -78 °C; 1 h, -78 °C → rt
المراجع
- Preparation of piperidinylideneaminooxypiperidine derivatives for use as GPR119 modulators, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 30 min, -78 °C
1.2 30 min, -78 °C
1.2 30 min, -78 °C
المراجع
- Isoxazolidine derivatives inhibitors of receptor interacting protein kinase 1 (RIPK1) and their preparation, World Intellectual Property Organization, , ,
6-Chloro-5-fluoropyridine-3-carbaldehyde Raw materials
- 5-Bromo-2-chloro-3-fluoropyridine
- Pyridine, 5-(bromomethyl)-2-chloro-3-fluoro-
- Pyridine, 2-chloro-5-(dibromomethyl)-3-fluoro-
6-Chloro-5-fluoropyridine-3-carbaldehyde Preparation Products
6-Chloro-5-fluoropyridine-3-carbaldehyde الوثائق ذات الصلة
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Li-Rong Lin,Xuan Wang,Gao-Ning Wei,Hui-Hui Tang,Hui Zhang,Li-Hua Ma Dalton Trans., 2016,45, 14954-14964
950691-52-8 (6-Chloro-5-fluoropyridine-3-carbaldehyde) منتجات ذات صلة
- 1261761-17-4(3-(bromomethyl)-5-(trifluoromethyl)phenol)
- 527681-13-6(2H,3H-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid)
- 1999880-78-2(5-methyl-6',7'-dihydro-5'H-spirooxolane-3,4'-thieno3,2-cpyridine)
- 1188265-06-6(Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate)
- 3553-93-3(Trimethylsilyl Valerolactam)
- 338454-14-1((1H-indazol-5-yl)boronic acid)
- 1261765-47-2(4-(2,3-Difluorophenyl)-2-fluorophenol)
- 2755716-64-2(Methyl 5-chloro-2-fluoro-3-(methylthio)benzoate)
- 2228606-06-0(2-(3-Methyl-4-nitrophenyl)prop-2-en-1-amine)
- 955752-42-8(2-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:950691-52-8)6-Chloro-5-fluoropyridine-3-carbaldehyde

نقاء:99%/99%
كمية:5g/25g
الأسعار ($):301.0/1320.0